3-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine
Overview
Description
3-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine is a useful research compound. Its molecular formula is C12H14N4O and its molecular weight is 230.27 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds containing imidazole, a core structure in the compound, are known to interact with a broad range of biological targets . These targets include various enzymes and receptors involved in critical biological processes .
Mode of Action
It is known that imidazole-containing compounds can interact with their targets in a variety of ways, often leading to changes in the target’s function .
Biochemical Pathways
Imidazole-containing compounds are known to influence a wide range of biochemical pathways, often resulting in diverse downstream effects .
Result of Action
Imidazole-containing compounds are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Analysis
Biochemical Properties
3-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including kinases and phosphatases, which are crucial for cellular signaling pathways. The nature of these interactions often involves the binding of the compound to the active sites of these enzymes, leading to either inhibition or activation of their catalytic activities. For instance, this compound has been observed to inhibit certain kinases, thereby modulating signal transduction pathways that are essential for cell growth and differentiation .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic signals . Additionally, it has been shown to affect cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in the levels of key metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to inhibition or activation of their functions. For example, it has been shown to inhibit the activity of certain kinases by occupying their ATP-binding sites, thereby preventing phosphorylation of downstream targets . This inhibition can result in altered gene expression and changes in cellular behavior. Additionally, this compound can interact with transcription factors, influencing the transcription of genes involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound has been observed to maintain its stability under controlled conditions, with minimal degradation . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular signaling pathways . These findings suggest that the compound can be used effectively in long-term biochemical experiments.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound has been shown to exert therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound has been shown to affect the activity of key metabolic enzymes, leading to changes in the levels of metabolites such as ATP, NADH, and pyruvate . These interactions can influence cellular energy production and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound has been observed to be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments . This localization is crucial for its biochemical activity, as it allows the compound to interact with its target enzymes and proteins effectively .
Subcellular Localization
The subcellular localization of this compound is essential for its function. The compound has been found to localize primarily in the cytoplasm and nucleus, where it can interact with cytoplasmic enzymes and nuclear transcription factors . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these compartments . The presence of this compound in these subcellular regions is critical for its role in regulating cellular processes and gene expression .
Properties
IUPAC Name |
3-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c13-4-2-5-15-6-7-16-12(15)9-10(14-16)11-3-1-8-17-11/h1,3,6-9H,2,4-5,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONAULLUKXBCISE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN3C=CN(C3=C2)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.